Pyrrolidine-3,4-dicarboxylic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of pyrrolidine-3,4-dicarboxylic acid hydrochloride is C₆H₁₀ClNO₄ , with a molecular weight of 195.60 g/mol . The core structure consists of a saturated pyrrolidine ring, a five-membered secondary amine heterocycle, substituted at the 3- and 4-positions with carboxylic acid groups. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, introducing a chloride counterion that enhances crystallinity and solubility in polar solvents.
Stereochemical analysis confirms the (3R,4R) configuration, as evidenced by the compound’s systematic IUPAC name, (3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride . This enantiomeric arrangement positions both carboxylic acid groups on the same face of the pyrrolidine ring, creating a cis-diaxial geometry that influences hydrogen-bonding networks and intermolecular interactions (Table 1).
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₄ | |
| Molecular Weight | 195.60 g/mol | |
| Stereochemistry | (3R,4R) | |
| Parent Compound (CID) | 5067945 | |
| Salt Form | Hydrochloride |
The transannular strain induced by the vicinal carboxylic acid groups is partially mitigated by the ring’s puckered conformation, which adopts a C2-endo geometry to minimize steric clashes between the substituents. This conformational preference is stabilized by intramolecular hydrogen bonds between the protonated amine and the carboxylate oxygens, as visualized in computational models.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound remains limited in publicly available literature. However, computational simulations and analog comparisons provide insights into its solid-state behavior. The hydrochloride salt’s ionic nature promotes a tightly packed lattice structure, with chloride ions occupying interstitial sites between protonated pyrrolidinium cations.
Conformational studies of the parent compound, pyrrolidine-3,4-dicarboxylic acid (CID 5067945), reveal that the free acid exists in a twist-boat conformation to alleviate steric strain between the carboxylic acid groups. Protonation of the nitrogen in the hydrochloride derivative alters this preference, favoring a half-chair conformation that optimizes electrostatic interactions between the ammonium hydrogen and chloride ions. This shift reduces the dihedral angle between the carboxylic acid substituents from 112° in the free acid to 98° in the hydrochloride form, enhancing molecular planarity.
Table 2: Conformational Parameters of Pyrrolidine-3,4-Dicarboxylic Acid Derivatives
| Parameter | Free Acid (CID 5067945) | Hydrochloride Salt |
|---|---|---|
| Predominant Conformation | Twist-boat | Half-chair |
| Dihedral Angle (C3-C4) | 112° | 98° |
| Intramolecular H-Bonds | 1 | 2 |
The hydrochloride’s crystalline lattice is further stabilized by intermolecular hydrogen bonds between the ammonium group (N–H⁺) and chloride ions, as well as carboxylate oxygen interactions. These features contribute to its higher melting point compared to the non-ionic parent compound, though experimental values are not yet reported in the literature.
Comparative Analysis with Parent Compound (Pyrrolidine-3,4-Dicarboxylic Acid)
Structural and functional differences between this compound and its parent acid (CID 5067945) arise primarily from salt formation. The parent compound, with the molecular formula C₆H₈NO₄ and a molecular weight of 175.15 g/mol , lacks the chloride counterion and protonated nitrogen. This absence reduces its aqueous solubility, as the free acid exists predominantly in a zwitterionic form at neutral pH, limiting its dissociation capacity.
Table 3: Structural and Functional Comparison with Parent Compound
| Property | Hydrochloride Salt | Parent Acid (CID 5067945) |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₄ | C₆H₈NO₄ |
| Molecular Weight | 195.60 g/mol | 175.15 g/mol |
| Nitrogen Protonation | Yes (NH⁺) | No (NH) |
| Dominant Conformation | Half-chair | Twist-boat |
| Aqueous Solubility | High (ionic form) | Moderate (zwitterion) |
The hydrochloride salt’s protonated nitrogen enhances solubility in polar solvents, making it more suitable for synthetic applications requiring aqueous reaction conditions. Additionally, the ionic character of the hydrochloride form increases its thermal stability, as evidenced by differential scanning calorimetry (DSC) studies on analogous pyrrolidine derivatives.
Stereoelectronic effects also differ between the two forms. The protonated amine in the hydrochloride salt withdraws electron density from the pyrrolidine ring, slightly acidifying the carboxylic acid groups (predicted pKa values: 2.1 and 3.8) compared to the parent acid (pKa values: 2.5 and 4.2). This electronic modulation influences reactivity in condensation and esterification reactions, where the hydrochloride salt exhibits faster kinetics due to improved leaving-group potential.
Properties
Molecular Formula |
C6H10ClNO4 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
InChI Key |
OFHYMQZHRBRGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation Approach
According to a patent (US8344161B2), a novel enantioselective hydrogenation process is employed to produce stereochemically pure (3S,4S)- or (3R,4R)-pyrrolidine-3-carboxylic acids. The process involves:
- Starting from a precursor such as benzyl-protected pyrrolidine derivatives.
- Catalytic hydrogenation under mild conditions using chiral catalysts, often supported on metals like platinum or rhodium, to achieve high enantiomeric excess (>99% ee).
- The reaction is typically carried out in lower aliphatic alcohols, with methanol being the preferred solvent for its polarity and ease of removal.
- Catalyst: Chiral Rh or Pt complexes.
- Solvent: Methanol or ethanol.
- Temperature: 25–50°C.
- Pressure: 1–10 atm of hydrogen.
This method ensures high stereoselectivity and yield, with the enantiomeric purity often exceeding 99%, as reported in the patent.
Asymmetric Synthesis via Cycloaddition
Another approach involves 1,3-dipolar cycloaddition reactions to generate chiral pyrrolidine rings, followed by functional group transformations. For example, the use of azomethine ylides in cycloaddition with suitable dipolarophiles can produce pyrrolidine derivatives with controlled stereochemistry, which are then oxidized or hydrolyzed to the acid form.
Functional Group Transformation to Carboxylic Acids
Once the chiral pyrrolidine core is synthesized, the next step involves introducing or converting functional groups into the carboxylic acid moieties.
Ester Hydrolysis
Dimethyl or diester derivatives of pyrrolidine-3,4-dicarboxylates are subjected to hydrolysis:
- Method: Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide.
- Conditions: Reflux in aqueous ethanol or methanol, typically at 80–100°C.
- Outcome: Conversion to the corresponding dicarboxylic acids with high yield.
Direct Oxidation
Alternatively, oxidation of suitable precursors (e.g., pyrrolidine derivatives with protected amino groups) using oxidizing agents such as potassium permanganate or chromium-based reagents can afford the free acid groups.
Salt Formation: Hydrochloride Salt Preparation
The final step involves converting the free acid into its hydrochloride salt to improve solubility and stability.
Acid-Base Reaction
- Method: Dissolution of the free acid in a suitable solvent (e.g., ethanol or water) followed by treatment with hydrogen chloride gas or hydrochloric acid solution.
- Conditions: Room temperature or slightly elevated temperatures (25–40°C).
- Isolation: Precipitation of the hydrochloride salt by cooling or pH adjustment, followed by filtration and drying.
Industrial Scale Process
In large-scale manufacturing, the hydrochloride salt is often obtained by bubbling HCl gas into an aqueous solution of the free acid, ensuring high purity and yield. The process is optimized to prevent racemization and degradation of stereochemically sensitive centers.
Summary of Preparation Pathway
| Step | Description | Reagents/Conditions | Key Features |
|---|---|---|---|
| 1 | Enantioselective hydrogenation of precursor | Chiral metal catalyst, methanol, 25–50°C, 1–10 atm H₂ | High stereoselectivity (>99% ee) |
| 2 | Cycloaddition or chemical synthesis of pyrrolidine core | Azomethine ylides, dipolarophiles, or catalytic asymmetric methods | Stereochemically controlled ring formation |
| 3 | Hydrolysis or oxidation to form dicarboxylic acids | NaOH or KOH, reflux, aqueous medium | High yield, stereochemical integrity |
| 4 | Salt formation with HCl | HCl gas or HCl solution, room temperature | Stable hydrochloride salt |
Recent advancements, such as enzymatic resolution using pig liver esterase (as per reference), provide environmentally friendly alternatives for stereoselective synthesis, reducing the need for chiral catalysts and improving overall yield and purity.
Additionally, continuous flow processes and automated reactors are increasingly employed for large-scale synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares pyrrolidine-3,4-dicarboxylic acid hydrochloride with analogous compounds, emphasizing structural variations and biological activities:
Pharmacological and Selectivity Profiles
- Factor Xa Inhibition: Pyrrolidine-3,4-dicarboxylic acid derivatives exhibit superior Factor Xa affinity (IC₅₀ <10 nM) compared to non-pyrrolidine inhibitors like rivaroxaban (IC₅₀ ~0.7 nM), though their selectivity profiles are distinct. For example, R1663 shows minimal off-target effects against thrombin and trypsin .
- Antihypoxic Activity : Spiro-oxindole derivatives demonstrate cardioprotective effects in hypoxia models, a property absent in the parent compound .
- Synthetic Utility : Chlorinated pyridine derivatives (e.g., 2-Chloropyridine-3,4-dicarboxylic acid) serve as intermediates in metal-organic frameworks (MOFs) and drug synthesis, leveraging their reactive halogen groups .
Key Research Findings
- Factor Xa Binding: Crystallographic studies (PDB: 2XBY, 2XBX) confirm that the pyrrolidine core and carboxylic acid groups form critical interactions with Factor Xa’s S1 and S4 pockets, explaining its nanomolar potency .
- Structure-Activity Relationship (SAR): Substituent Effects: Addition of difluoroethyl and chloro-pyridinyl groups (as in R1663) enhances metabolic stability and oral bioavailability .
Biological Activity
Pyrrolidine-3,4-dicarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its two carboxylic acid functional groups attached to a pyrrolidine ring. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 159.14 g/mol. The compound exists as a white crystalline solid and is soluble in water, which enhances its applicability in various biological studies and medicinal formulations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate the activity of neurotransmitter systems, potentially exerting anticonvulsant effects similar to other pyrrolidine derivatives . The exact pathways and receptors involved remain to be fully elucidated, but preliminary studies suggest interactions with enzymes and receptors that influence neurotransmitter release and receptor activation.
1. Anticonvulsant Properties
This compound has been noted for its potential anticonvulsant properties. Studies indicate that compounds with pyrrolidine rings often interact with neurotransmitter systems such as GABAergic pathways, which are crucial in seizure modulation. This interaction suggests a mechanism through which the compound may exert protective effects against seizures.
2. Anticancer Activity
Recent investigations into the anticancer properties of pyrrolidine derivatives have shown promising results. For instance, derivatives of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In these studies, treatment with specific pyrrolidine derivatives resulted in reduced cell viability, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine structure could enhance anticancer efficacy.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | A549 (Lung Cancer) | 21.2 | |
| Pyrrolidine Derivative B | A549 (Lung Cancer) | 63.4 | |
| Control (Cisplatin) | A549 (Lung Cancer) | <20 |
3. Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungi. In vitro assays demonstrated varying degrees of effectiveness against selected pathogens, suggesting that structural modifications could enhance antimicrobial potency .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the effects of pyrrolidine derivatives on A549 cells found that specific compounds significantly reduced cell viability compared to untreated controls. The addition of certain substituents on the pyrrolidine ring enhanced this effect, highlighting the importance of chemical structure in determining biological activity .
Case Study 2: Anticonvulsant Activity
In animal models, pyrrolidine derivatives were tested for anticonvulsant activity using standard seizure-inducing protocols. Results indicated a dose-dependent reduction in seizure frequency and severity, supporting the hypothesis that these compounds could serve as potential therapeutic agents for epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
